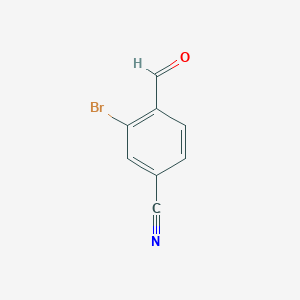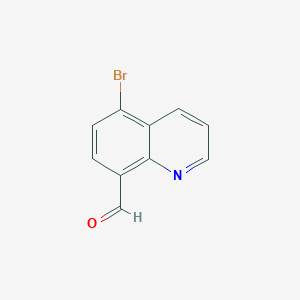
3-溴-4-甲酰基苯甲腈
描述
3-Bromo-4-formylbenzonitrile: is an organic compound with the molecular formula C8H4BrNO It is a derivative of benzonitrile, featuring a bromine atom at the third position and a formyl group at the fourth position on the benzene ring
科学研究应用
Chemistry:
- 3-Bromo-4-formylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology:
- In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used to investigate enzyme inhibition and receptor binding.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
- In the industrial sector, 3-Bromo-4-formylbenzonitrile is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.
准备方法
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 3-Bromo-4-formylbenzonitrile involves the bromination of 4-formylbenzonitrile. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Method 2: Another approach involves the formylation of 3-bromobenzonitrile. This can be achieved using a Vilsmeier-Haack reaction, where 3-bromobenzonitrile reacts with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods:
- Industrial production of 3-Bromo-4-formylbenzonitrile often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for efficient scaling up of the synthesis process.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-formylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of 3-azido-4-formylbenzonitrile or 3-thiocyanato-4-formylbenzonitrile.
Reduction: Formation of 3-bromo-4-hydroxymethylbenzonitrile.
Oxidation: Formation of 3-bromo-4-carboxybenzonitrile.
作用机制
The mechanism of action of 3-Bromo-4-formylbenzonitrile depends on its specific application. In general, the compound can interact with biological targets through its bromine and formyl groups. The bromine atom can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
4-Bromo-3-formylbenzonitrile: Similar structure but with the bromine and formyl groups swapped.
3-Bromo-4-methylbenzonitrile: Similar structure with a methyl group instead of a formyl group.
3-Bromo-4-nitrobenzonitrile: Similar structure with a nitro group instead of a formyl group.
Uniqueness:
- 3-Bromo-4-formylbenzonitrile is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further functionalization, while the bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-bromo-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKMYHLJHBOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608253 | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-69-0 | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)


![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)


![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

